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molecular formula C12H15NO3 B8758052 4-Acetamidophenethyl acetate

4-Acetamidophenethyl acetate

Cat. No. B8758052
M. Wt: 221.25 g/mol
InChI Key: HFHILDFXOFVBQH-UHFFFAOYSA-N
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Patent
US05225431

Procedure details

A solution of acetyl chloride (35.6 ml) in dioxan (110 ml) was added dropwise at 0° C. to a stirred mixture of p-aminophenethyl alcohol (34.3 g, Aldrich) and triethylamine (37.5 g) in dioxan (110 ml). When addition was complete, the mixture was stirred at room temperature for 17 hours, then poured into 2N aqu. HCl, saturated with NaCl, and extracted with ethyl acetate (×3). The combined extracts were washed with water and brine, dried over MgSO4 and evaporated in vacuo to give the desired product as a brown solid (55.3 g).
Quantity
35.6 mL
Type
reactant
Reaction Step One
Quantity
34.3 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[NH2:5][C:6]1[CH:14]=[CH:13][C:9]([CH2:10][CH2:11][OH:12])=[CH:8][CH:7]=1.C(N(CC)CC)C.[O:22]1CCO[CH2:24][CH2:23]1>>[C:1]([O:12][CH2:11][CH2:10][C:9]1[CH:13]=[CH:14][C:6]([NH:5][C:23](=[O:22])[CH3:24])=[CH:7][CH:8]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
35.6 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
34.3 g
Type
reactant
Smiles
NC1=CC=C(CCO)C=C1
Name
Quantity
37.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
110 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
110 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
ADDITION
Type
ADDITION
Details
poured into 2N aqu
EXTRACTION
Type
EXTRACTION
Details
HCl, saturated with NaCl, and extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(=O)OCCC1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 55.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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